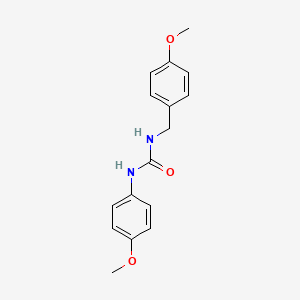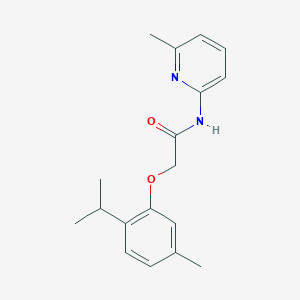![molecular formula C18H19NO4S B5810590 2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5810590.png)
2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one, also known as TBOA, is a compound that has been widely used in scientific research due to its ability to inhibit glutamate transporters. Glutamate is an important neurotransmitter in the central nervous system, and its transport is essential for proper brain function. TBOA has been found to have potential applications in the treatment of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mechanism of Action
2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one inhibits glutamate transporters by binding to the substrate binding site and blocking the transport of glutamate. This results in increased extracellular glutamate levels, which can lead to increased excitotoxicity and neuronal damage. This compound has been found to be a non-competitive inhibitor of EAATs, meaning that it does not compete with glutamate for binding to the transporter.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase extracellular glutamate levels, which can lead to increased excitotoxicity and neuronal damage. This compound has also been found to increase the release of dopamine and serotonin, which are important neurotransmitters involved in various physiological processes, including mood regulation and motor function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one in lab experiments is its ability to inhibit glutamate transporters, which can be useful in investigating the role of glutamate transporters in various neurological disorders. However, this compound has also been found to have off-target effects, which can complicate data interpretation. Additionally, this compound has poor solubility in water, which can limit its use in certain experimental setups.
Future Directions
There are several future directions for research involving 2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one. One area of research is the development of more selective inhibitors of glutamate transporters, which can help to avoid off-target effects. Another area of research is the investigation of the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Additionally, this compound has potential applications in drug discovery, as it can be used to screen for compounds that modulate glutamate transporters.
Synthesis Methods
The synthesis of 2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one involves several steps, including the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-tert-butyl-4,5-dihydrothiophene-3-carboxylic acid to form the thieno[2,3-d][1,3]oxazine ring system. The final step involves the oxidation of the thioether to form the desired product, this compound.
Scientific Research Applications
2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has been extensively studied for its ability to inhibit glutamate transporters, specifically the excitatory amino acid transporters (EAATs). EAATs are responsible for removing excess glutamate from the synaptic cleft, and their dysfunction has been implicated in the pathogenesis of various neurological disorders. This compound has been found to increase extracellular glutamate levels, which can lead to increased excitotoxicity and neuronal damage. This property of this compound has been used in various studies to investigate the role of glutamate transporters in various neurological disorders.
properties
IUPAC Name |
2-tert-butyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d][1,3]oxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-18(2,3)17-19-15-14(16(20)23-17)11(9-24-15)10-6-7-12(21-4)13(8-10)22-5/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUIVYXPPKWEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5810514.png)




![4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B5810541.png)
![7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810572.png)



![4-(4-methoxyphenyl)-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5810602.png)
![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]isonicotinohydrazide](/img/structure/B5810613.png)
